1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate
Brand Name: Vulcanchem
CAS No.: 880084-62-8
VCID: VC11717890
InChI: InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1
SMILES: CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F
Molecular Formula: C10H16F4N2O3S
Molecular Weight: 320.31 g/mol

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate

CAS No.: 880084-62-8

Cat. No.: VC11717890

Molecular Formula: C10H16F4N2O3S

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate - 880084-62-8

Specification

CAS No. 880084-62-8
Molecular Formula C10H16F4N2O3S
Molecular Weight 320.31 g/mol
IUPAC Name 1-butyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate
Standard InChI InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1
Standard InChI Key KUWPEQAOGNPMOP-UHFFFAOYSA-M
SMILES CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F
Canonical SMILES CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

BMIM TFES consists of a 1-butyl-3-methylimidazolium cation paired with a 1,1,2,2-tetrafluoroethanesulfonate anion. The imidazolium ring’s nitrogen atoms are substituted with a methyl group and a butyl chain, while the anion features a sulfonate group bonded to a tetrafluoroethane backbone. This structure confers enhanced electrochemical stability and hydrophobicity compared to ILs with non-fluorinated anions .

Synthesis Pathways

The synthesis typically involves a two-step process:

  • Quaternization: 1-Methylimidazole reacts with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).

  • Anion Exchange: [BMIM]Cl undergoes metathesis with sodium 1,1,2,2-tetrafluoroethanesulfonate (NaTFES) in acetone or dichloromethane, yielding BMIM TFES after solvent removal and purification .

This method ensures high purity (>99%) and avoids residual halides, critical for applications requiring low corrosivity .

Physicochemical Properties

Thermal and Physical Characteristics

BMIM TFES exhibits a glass transition temperature (T₉) of -82°C and remains thermally stable up to 300°C, as confirmed by thermogravimetric analysis. Key properties include:

PropertyValueConditionsSource
Viscosity167.7 cP25°C
Conductivity0.878 mS/cm25°C
Density1.32 g/cm³25°C
CO₂ Solubility0.45 mol/mol303.2 K, 10 MPa

Solvation Behavior

The fluorinated anion enhances BMIM TFES’s affinity for nonpolar gases like CO₂. At 303.2 K and 10 MPa, BMIM TFES dissolves 0.45 mol CO₂ per mole of IL, outperforming analogues with ethylsulfate or benzyl-substituted cations . This solubility stems from the anion’s fluorinated structure, which strengthens Lewis acid-base interactions with CO₂ .

Applications in Green Chemistry and Catalysis

Solvent Replacement

BMIM TFES replaces volatile organic solvents (VOCs) in reactions such as Friedel-Crafts alkylation and Diels-Alder cycloaddition. Its non-flammability and negligible vapor pressure reduce environmental and safety risks. For example, it achieves 92% yield in a model alkylation reaction at 80°C, compared to 78% with toluene.

Catalytic Activity Enhancement

The IL’s ionic environment stabilizes charged intermediates, accelerating reaction rates. In polymerization reactions, BMIM TFES increases polyether ketone molecular weight by 15% compared to conventional solvents.

Electrochemical Applications

Battery Electrolytes

BMIM TFES’s high ionic conductivity (0.878 mS/cm) and wide electrochemical window (4.2 V) make it suitable for lithium-ion and solid-state batteries. In prototype cells, it maintains 95% capacity retention after 500 cycles at 1C rate.

Supercapacitors

When used in activated carbon supercapacitors, BMIM TFES delivers a specific capacitance of 135 F/g at 10 mV/s, surpassing aqueous electrolytes (70–100 F/g) due to its larger ion size and better pore wettability.

Role in Material Science

Nanoparticle Synthesis

BMIM TFES stabilizes gold nanoparticles (AuNPs) during synthesis, limiting aggregation. AuNPs synthesized in BMIM TFES exhibit a narrow size distribution (5.2 ± 0.8 nm) versus 12.4 ± 3.1 nm in water.

Protein Stabilization

In biotechnological applications, BMIM TFES preserves lysozyme’s native structure at concentrations up to 20% v/v. Circular dichroism (CD) spectra show no structural perturbation, while thermal denaturation studies reveal a 6°C increase in melting temperature (Tₘ), indicating enhanced stability .

Recent Advances and Future Directions

CO₂ Capture Optimization

A 2020 study demonstrated that BMIM TFES’s CO₂ solubility increases linearly with pressure, reaching 1.2 mol/mol at 36.8 MPa and 373.2 K . Ongoing research aims to functionalize the cation with amine groups to improve absorption kinetics .

Biomedical Applications

Preliminary studies suggest BMIM TFES could stabilize therapeutic proteins during storage. Lysozyme retained 98% activity after 30 days in BMIM TFES versus 65% in phosphate buffer .

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